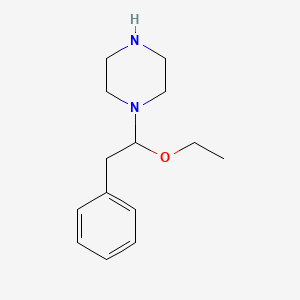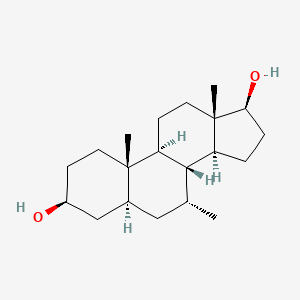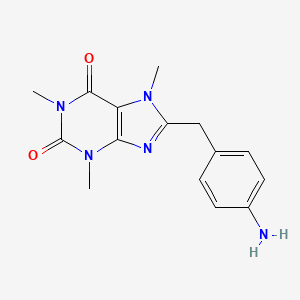
CAFFEINE, 8-(p-AMINOBENZYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAFFEINE, 8-(p-AMINOBENZYL)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CAFFEINE, 8-(p-AMINOBENZYL)- typically involves the reaction of caffeine with para-aminobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of CAFFEINE, 8-(p-AMINOBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
CAFFEINE, 8-(p-AMINOBENZYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The para-aminobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
CAFFEINE, 8-(p-AMINOBENZYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of CAFFEINE, 8-(p-AMINOBENZYL)- involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and signal transduction pathways. This interaction leads to its stimulant effects and potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
CAFFEINE: The parent compound, known for its stimulant properties.
THEOPHYLLINE: Another methylxanthine with bronchodilator effects.
THEOBROMINE: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness
CAFFEINE, 8-(p-AMINOBENZYL)- is unique due to the presence of the para-aminobenzyl group, which imparts distinct chemical and biological properties. This modification can enhance its interaction with specific molecular targets and potentially lead to new applications in medicine and industry.
Propiedades
Número CAS |
5426-89-1 |
|---|---|
Fórmula molecular |
C15H17N5O2 |
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
8-[(4-aminophenyl)methyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3 |
Clave InChI |
OSKJFYYILYDPAQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





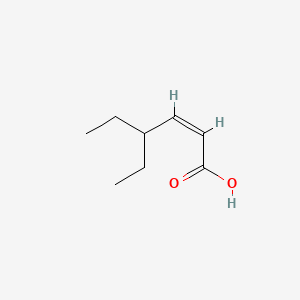
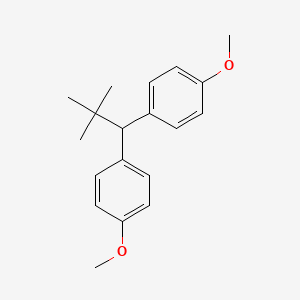
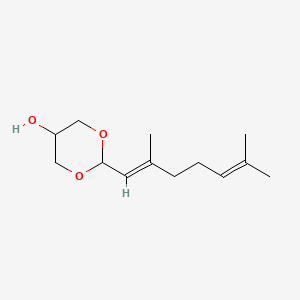
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
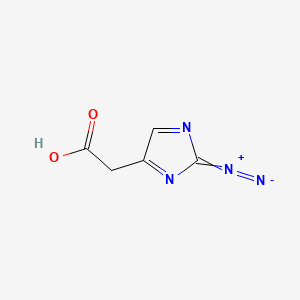

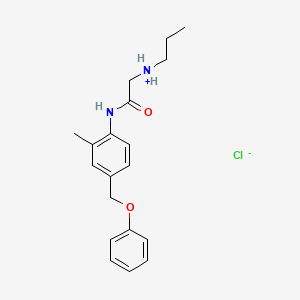
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)

